molecular formula C27H28N4O3 B12765914 Vilazodone methyl ester CAS No. 1236722-93-2

Vilazodone methyl ester

Cat. No.: B12765914
CAS No.: 1236722-93-2
M. Wt: 456.5 g/mol
InChI Key: NAXYPJOGTVVGFR-UHFFFAOYSA-N
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Description

Vilazodone methyl ester is a derivative of vilazodone, a compound primarily known for its use as an antidepressant. Vilazodone itself is a serotonin modulator and reuptake inhibitor, which means it increases serotonin levels in the brain by inhibiting its reuptake and acting as a partial agonist on serotonin-1A receptors . The methyl ester derivative is often used in research to study the pharmacokinetics and pharmacodynamics of vilazodone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vilazodone methyl ester can be synthesized through several routes. One common method involves the esterification of vilazodone using methyl iodide in the presence of a strong base like sodium hydride or potassium carbonate . The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using robust and scalable methods. For instance, the esterification of vilazodone with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Vilazodone methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Vilazodone methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Vilazodone: The parent compound, used as an antidepressant.

    Vortioxetine: Another serotonin modulator with similar mechanisms of action.

    Buspirone: An anxiolytic that also acts on 5-HT1A receptors.

Uniqueness

Vilazodone methyl ester is unique due to its dual mechanism of action as both a serotonin reuptake inhibitor and a partial agonist of 5-HT1A receptors . This combination is not commonly found in other similar compounds, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

1236722-93-2

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C27H28N4O3/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24/h5-8,14-16,18,29H,2-4,9-13H2,1H3

InChI Key

NAXYPJOGTVVGFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N

Origin of Product

United States

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